

A Researcher's Guide to Navigating Anti-GFP Antibody Cross-Reactivity

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Compound of Interest

Compound Name: *Gfp150 (tfa)*

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For researchers, scientists, and drug development professionals utilizing Green Fluorescent Protein (GFP) and its variants, selecting an antibody with the appropriate specificity and cross-reactivity is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of anti-GFP antibodies, their cross-reactivity with common GFP variants, and detailed experimental protocols to empower you in making informed decisions for your research.

A search for "**Gfp150 (tfa)** antibodies" did not yield specific results for a product with this designation. It is plausible that this is a non-standard or internal nomenclature. This guide will, therefore, focus on the broader and critically important topic of cross-reactivity among commercially available antibodies targeted against the widely used Green Fluorescent Protein (GFP) and its spectral variants.

Understanding GFP and Its Variants

Green Fluorescent Protein (GFP), originally isolated from the jellyfish *Aequorea victoria*, has been engineered to produce a wide array of variants with different spectral properties, improved brightness, and faster maturation times.[1] These variants are invaluable tools in cell biology for applications such as protein tagging, studying gene expression, and tracking cellular processes.[2] However, the subtle amino acid substitutions that differentiate these variants can impact antibody recognition. While many anti-GFP antibodies are designed to recognize the core structure of GFP, their affinity for different variants can vary. Some polyclonal antibodies,

which recognize multiple epitopes, may be more likely to detect a range of variants compared to monoclonal antibodies that target a single, specific epitope.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Table 1: Common Variants of Green Fluorescent Protein (GFP)

Variant	Common Name(s)	Key Features
wtGFP	Wild-Type GFP	The original protein isolated from <i>Aequorea victoria</i> .
EGFP	Enhanced GFP	A widely used variant with mutations that increase fluorescence intensity and improve folding at 37°C. [1]
YFP	Yellow Fluorescent Protein	A mutant of GFP with a red-shifted emission spectrum. [1]
CFP	Cyan Fluorescent Protein	A mutant of GFP with a blue-shifted emission spectrum. [5]
BFP	Blue Fluorescent Protein	A variant of GFP that fluoresces in the blue region of the spectrum. [6]
sfGFP	Superfolder GFP	Engineered for improved stability and folding efficiency.

Comparison of Commercial Anti-GFP Antibodies

The cross-reactivity of an anti-GFP antibody is a critical consideration. Many manufacturers provide information on which GFP variants their antibodies are expected to recognize. Below is a summary of this information for a selection of commercially available anti-GFP antibodies.

Table 2: Stated Cross-Reactivity of Selected Commercial Anti-GFP Antibodies

Antibody Name/Catalog #	Type	Host Species	Stated Cross-Reactivity with GFP Variants
Abcam ab290	Polyclonal	Rabbit	Reactive against all variants of Aequorea victoria GFP, including S65T-GFP, RS-GFP, YFP, CFP, and EGFP. [7]
Antibodies.com A290	Polyclonal	Rabbit	Reactive against all variants of Aequorea victoria GFP such as S65T-GFP, RS-GFP, YFP, CFP, RFP, and EGFP. [8]
Cell Signaling Technology #2555	Polyclonal	Rabbit	Detects GFP, YFP, and CFP-tagged proteins. Does not detect RFP-tagged proteins. [9]
Thermo Fisher Scientific Anti-GFP Antibodies	Multiple	Multiple	Their portfolio of six anti-GFP antibodies are suited for the detection of native GFP, GFP variants, and most GFP fusion proteins. [10]
Rockland Immunochemicals	Multiple	Multiple	Polyclonal antibodies are often capable of detecting both native and denatured forms of GFP and its variants. [1]

Experimental Data on Cross-Reactivity

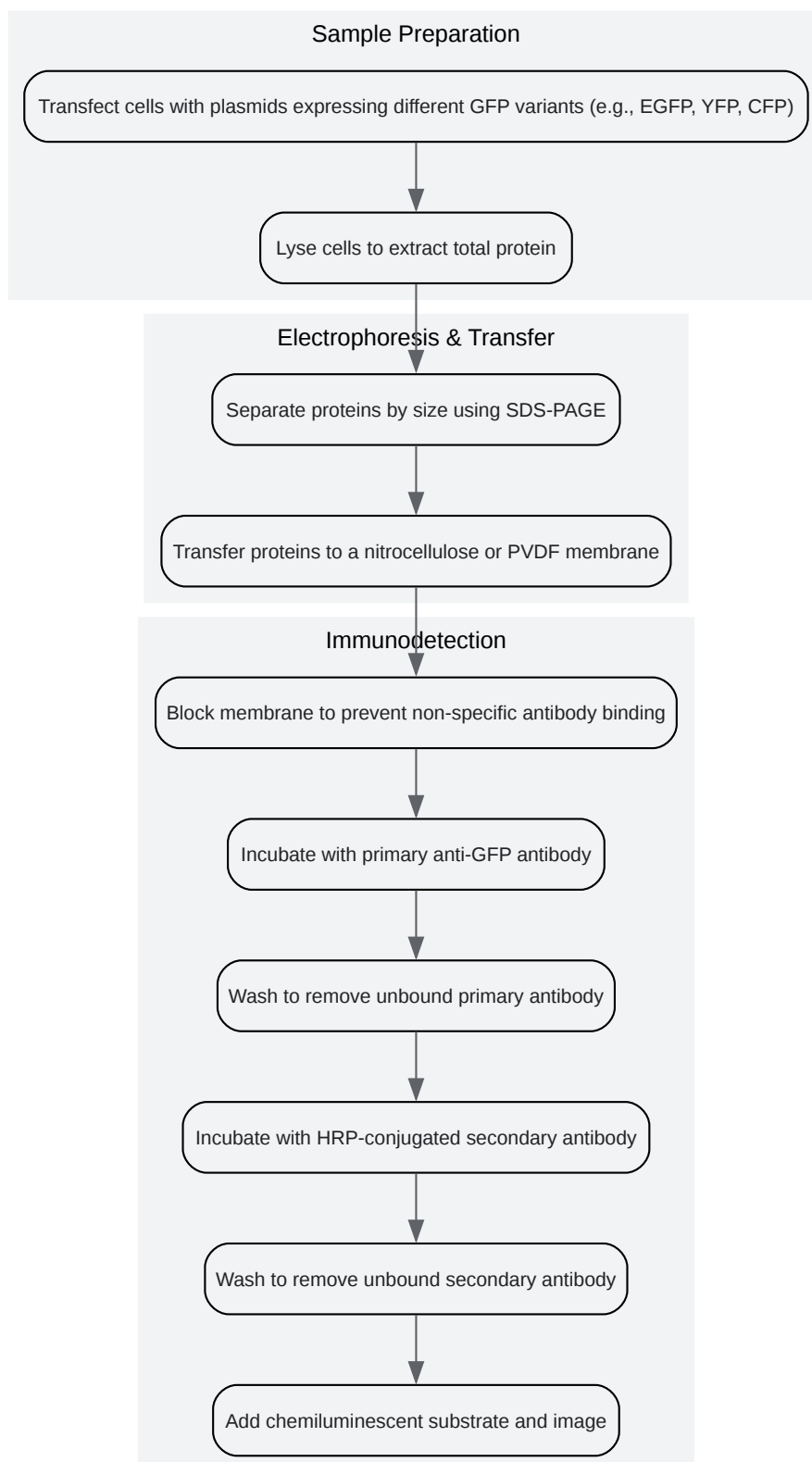
While manufacturers provide statements on cross-reactivity, quantitative, head-to-head comparative data is often limited in the public domain. The most reliable approach is to empirically determine the cross-reactivity of an antibody in your specific experimental context. Western blotting is a common method for this assessment.

Table 3: Example Western Blot Performance of Anti-GFP Antibodies

Antibody	Target(s)	Cell Line/Sample	Key Observations
Antibodies.com A290	GFP	HEK293 cells transfected with GFP-expressing plasmid	A clear band at the expected molecular weight for GFP was detected in transfected cells, with no signal in non-transfected cells.[8]
Abcam ab290	Eml4-EGFP fusion protein	Cell lysate	Detected the Eml4-EGFP fusion protein at the predicted molecular weight.[7]
Anti-GFP Polyclonal	HMGB1-GFP fusion protein	Transfected insect cells	Showed expression of the HMGB1-GFP fusion protein at the expected size of ~52 kDa.[11]

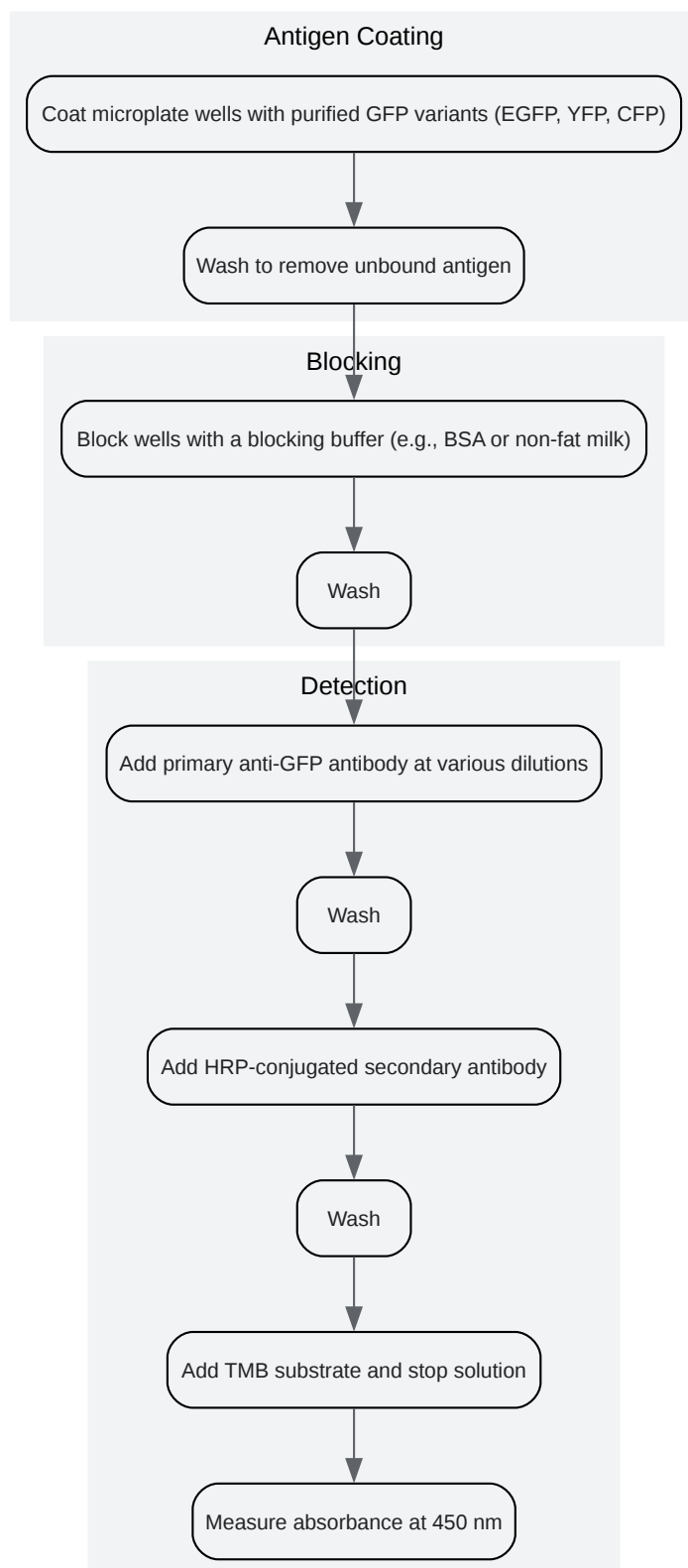
Visualizing Experimental Workflows and Biological Context

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex experimental procedures and biological pathways.



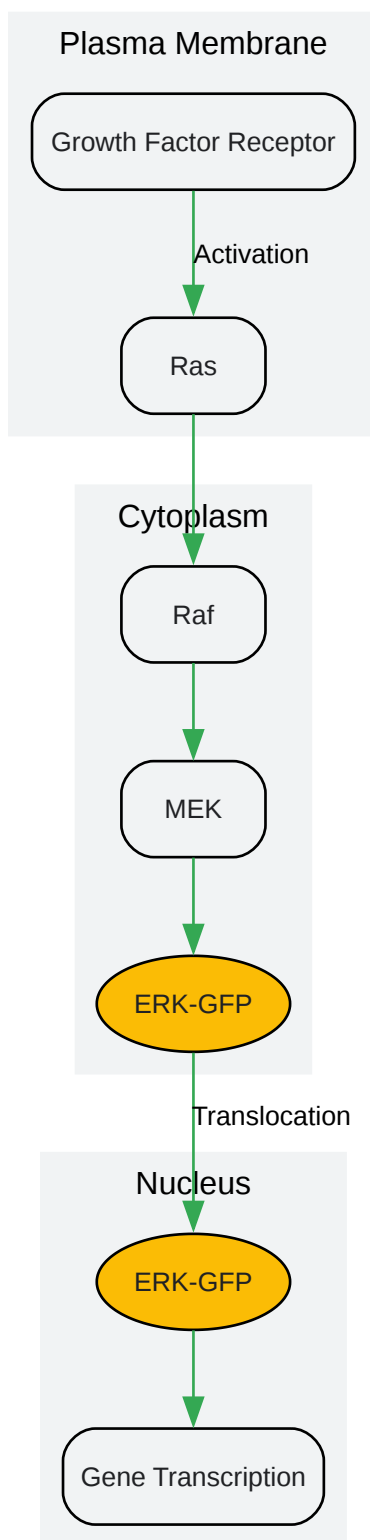
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Western Blot Workflow for Cross-Reactivity Assessment.



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ELISA Workflow for Quantitative Cross-Reactivity Analysis.



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Using an ERK-GFP fusion protein to visualize MAPK signaling.

Experimental Protocols for Assessing Cross-Reactivity

To rigorously evaluate the cross-reactivity of an anti-GFP antibody, it is recommended to perform in-house validation using standardized protocols.

Western Blot Protocol

This protocol is designed to compare the reactivity of an anti-GFP antibody against several GFP variants.

- Sample Preparation:
 - Culture and transfect separate plates of a suitable cell line (e.g., HEK293T) with expression vectors for EGFP, YFP, CFP, and a negative control (empty vector).
 - After 24-48 hours, harvest the cells and prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
 - Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
- SDS-PAGE and Transfer:
 - Load equal amounts of total protein (e.g., 20-30 µg) from each lysate into the wells of an SDS-polyacrylamide gel.
 - Perform electrophoresis to separate the proteins by size.
 - Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Immunodetection:
 - Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
 - Incubate the membrane with the primary anti-GFP antibody at the manufacturer's recommended dilution in blocking buffer overnight at 4°C with gentle agitation.

- Wash the membrane three times for 5-10 minutes each with TBST.
- Incubate the membrane with a suitable HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times for 5-10 minutes each with TBST.
- Add a chemiluminescent substrate and capture the signal using an imaging system. Compare the band intensities for each GFP variant to assess cross-reactivity.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

ELISA can provide a more quantitative measure of antibody binding to different GFP variants.

- Plate Coating:
 - Dilute purified recombinant EGFP, YFP, and CFP to a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
 - Add 100 µL of each diluted protein to separate wells of a 96-well microplate. Include wells with coating buffer alone as a negative control.
 - Incubate the plate overnight at 4°C.
 - Wash the plate three times with wash buffer (e.g., PBST).
- Blocking:
 - Add 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well.
 - Incubate for 1-2 hours at room temperature.
 - Wash the plate three times with wash buffer.
- Primary Antibody Incubation:
 - Prepare serial dilutions of the primary anti-GFP antibody in blocking buffer.
 - Add 100 µL of each dilution to the wells containing the different GFP variants.

- Incubate for 2 hours at room temperature.
- Wash the plate three times with wash buffer.
- Secondary Antibody Incubation and Detection:
 - Add 100 μ L of a diluted HRP-conjugated secondary antibody to each well.
 - Incubate for 1 hour at room temperature.
 - Wash the plate five times with wash buffer.
 - Add 100 μ L of TMB substrate to each well and incubate in the dark for 15-30 minutes.
 - Add 50 μ L of stop solution (e.g., 2N H_2SO_4) to each well.
 - Read the absorbance at 450 nm using a microplate reader. The absorbance values will indicate the relative binding affinity of the antibody for each GFP variant.

Immunoprecipitation (IP) Protocol

IP can be used to assess if an anti-GFP antibody can effectively pull down different GFP-tagged fusion proteins.

- Lysate Preparation:
 - Prepare cell lysates from cells expressing different GFP-fusion proteins as described in the Western Blot protocol.
- Immunoprecipitation:
 - Pre-clear the lysates by incubating with protein A/G agarose or magnetic beads for 30-60 minutes at 4°C.
 - Incubate the pre-cleared lysate with the anti-GFP antibody for 1-4 hours or overnight at 4°C with gentle rotation. The amount of antibody should be optimized for each experiment.
 - Add protein A/G beads and incubate for another 1-2 hours at 4°C.

- Wash the beads three to five times with cold lysis buffer.
- Elution and Analysis:
 - Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
 - Analyze the eluted proteins by Western blotting using an antibody against the fusion partner to confirm the successful pulldown of the GFP-tagged protein.

By carefully considering the available data and performing in-house validation, researchers can confidently select the most appropriate anti-GFP antibody for their specific needs, ensuring the accuracy and reliability of their experimental results.

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